molecular formula C18H23ClN2O4 B1439719 Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride CAS No. 1185296-08-5

Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride

Cat. No. B1439719
CAS RN: 1185296-08-5
M. Wt: 366.8 g/mol
InChI Key: SLBCYVNRTSMUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic compound with the molecular formula C18H22N2O4•HCl . It has a molecular weight of 366.84 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrrole ring substituted with ethyl, dimethyl, and a complex benzodioxolylmethylamino methyl groups . More detailed structural analysis or 3D structure information is not available in the search results.

Scientific Research Applications

Detection of Carcinogenic Lead

This compound has been utilized in the synthesis of ligands for the detection of carcinogenic lead (Pb2+) ions. The ligands, when deposited on a glassy carbon electrode with a conducting polymer matrix, have shown significant sensitivity and selectivity towards Pb2+ ions, which is crucial for environmental monitoring and public health .

Anticancer Activity

Derivatives of this compound have been designed and evaluated for their anticancer properties. Some derivatives have shown promising activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. These findings suggest potential for the compound in cancer research and treatment .

Antimicrobial Activity

Research has indicated that certain imidazole-containing compounds related to this chemical structure exhibit good antimicrobial potential. This opens up possibilities for the compound’s use in developing new antimicrobial agents .

Proteomics Research

The compound is available for purchase for proteomics research, indicating its use in the study of proteins and their functions. This can be particularly useful in understanding disease mechanisms and developing targeted therapies .

Synthesis of Novel Ligands

The compound has been used in the synthesis of novel ligands for various biochemical applications. These ligands can be instrumental in studying biological processes and developing new diagnostic tools .

Template for Drug Design

The structure of this compound serves as a template for the design of new drugs. Its molecular framework can be modified to create derivatives with desired biological activities, which is a fundamental approach in medicinal chemistry .

Safety and Hazards

This compound is intended for research use only . It is sold as-is without any representation or warranty whatsoever with respect to the product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

ethyl 4-[(1,3-benzodioxol-5-ylmethylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4.ClH/c1-4-22-18(21)17-11(2)14(12(3)20-17)9-19-8-13-5-6-15-16(7-13)24-10-23-15;/h5-7,19-20H,4,8-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBCYVNRTSMUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CNCC2=CC3=C(C=C2)OCO3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride
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Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride
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Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride
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Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride
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Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride
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Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride

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